2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a dihydropyrimidinone ring
Mechanism of Action
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, have been found to target theCHRNA7-FAM7A fusion protein in humans . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Based on its structural similarity to other neonicotinoids, it may interact with its targets by mimicking the neurotransmitter acetylcholine, leading to overstimulation and eventual exhaustion of the nervous system .
Biochemical Pathways
Similar compounds like imidacloprid are known to affect theneurotransmission pathways by binding to nicotinic acetylcholine receptors .
Pharmacokinetics
Similar compounds like imidacloprid have been found to be well-absorbed and widely distributed in the body, metabolized in the liver, and excreted primarily through urine .
Result of Action
Based on its structural similarity to other neonicotinoids, it may cause overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and even death in severe cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Moreover, the presence of other substances can also influence its action, either by competing for the same targets or by altering its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 6-chloropyridine-3-carbaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is similar in structure but contains a benzodioxin moiety.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another related compound with a nitropyridine and pyrazolyl group.
Uniqueness
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and dihydropyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWMDDRXCGWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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